1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene
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Overview
Description
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with a bromo group, a chloromethyl group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene typically involves the bromination and chloromethylation of a benzene derivative. One common method includes the following steps:
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Methoxylation: The methoxy groups can be introduced by reacting the intermediate with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromo and chloro groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Amino, thiol, or alkoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1-dimethoxyethyl)-3-nitrobenzene: Similar structure but with a nitro group instead of a chloro group, leading to different reactivity and applications.
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its chemical properties.
2-(2-Bromo-1,1-dimethoxyethyl)naphthalene: A naphthalene derivative with similar substituents, used in different research contexts.
Properties
CAS No. |
84508-62-3 |
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Molecular Formula |
C10H12BrClO2 |
Molecular Weight |
279.56 g/mol |
IUPAC Name |
1-(2-bromo-1,1-dimethoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C10H12BrClO2/c1-13-10(7-11,14-2)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 |
InChI Key |
NGPUSQCZMZPVJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)(C1=CC(=CC=C1)Cl)OC |
Origin of Product |
United States |
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